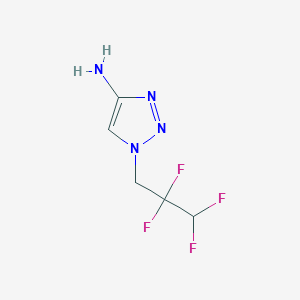
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,3,3-tetrafluoropropylamine and 1H-1,2,3-triazole.
Reaction Conditions: The reaction between 2,2,3,3-tetrafluoropropylamine and 1H-1,2,3-triazole is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazole: A closely related compound with similar properties.
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazole: Another triazole derivative with comparable applications.
Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine is unique due to its specific arrangement of fluorine atoms and the triazole ring, which imparts distinct chemical and biological properties. Its enhanced stability and activity make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H6F4N4 |
|---|---|
Peso molecular |
198.12 g/mol |
Nombre IUPAC |
1-(2,2,3,3-tetrafluoropropyl)triazol-4-amine |
InChI |
InChI=1S/C5H6F4N4/c6-4(7)5(8,9)2-13-1-3(10)11-12-13/h1,4H,2,10H2 |
Clave InChI |
BKMQIRDXDYIFAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NN1CC(C(F)F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


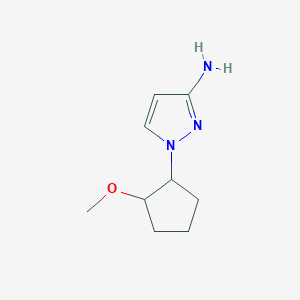
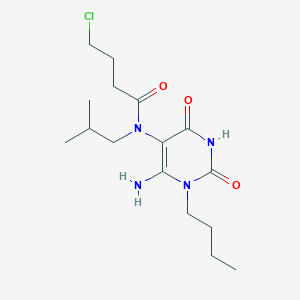
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
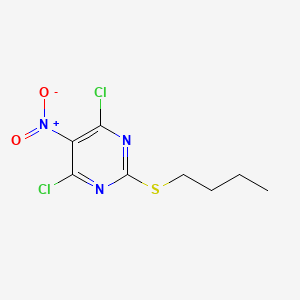
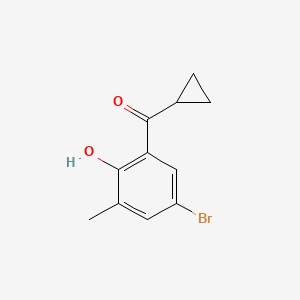

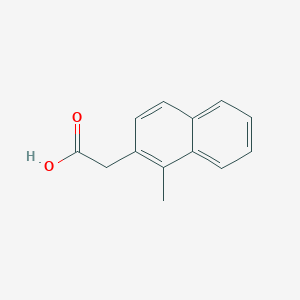
![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
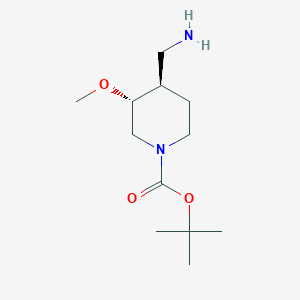
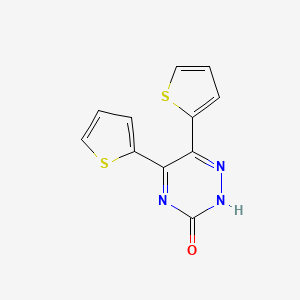
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

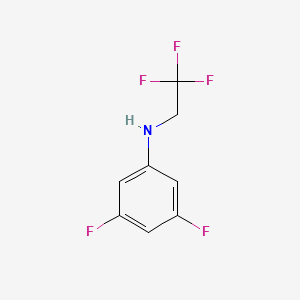
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
